molecular formula C18H16N2O5S B2761932 N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899996-71-5

N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Cat. No.: B2761932
CAS No.: 899996-71-5
M. Wt: 372.4
InChI Key: DQRCZIIKQSRKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide (molecular formula: C₁₈H₁₆N₂O₅S; monoisotopic mass: 372.077993) is a benzoisothiazol-3(2H)-one derivative featuring a propanamide backbone substituted with a 3-acetylphenyl group and a 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl moiety . This compound belongs to a class of N-substituted saccharins, which are synthesized via alkylation or hydrolysis reactions involving saccharin sodium salts and halogenated intermediates. Its structural uniqueness lies in the acetylphenyl group, which may influence electronic properties and biological interactions compared to simpler aryl substituents.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-11(17(22)19-14-7-5-6-13(10-14)12(2)21)20-18(23)15-8-3-4-9-16(15)26(20,24)25/h3-11H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRCZIIKQSRKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acetylphenyl Intermediate: This step involves the acetylation of phenylamine using acetic anhydride under acidic conditions to form 3-acetylphenylamine.

    Synthesis of the Isothiazolyl Intermediate: The next step involves the reaction of 2-aminobenzenesulfonamide with a suitable oxidizing agent to form the 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl intermediate.

    Coupling Reaction: Finally, the acetylphenyl intermediate is coupled with the isothiazolyl intermediate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide. The structure of this compound suggests that it may exhibit similar biological activities to other derivatives in the isothiazole family.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by damaging DNA, which has been demonstrated in various in vitro studies. For example, derivatives of 1,3,4-oxadiazoles have shown significant cytotoxic effects against glioblastoma cell lines through mechanisms involving DNA damage and cell cycle arrest .
  • Case Studies : In a study involving 1,3,4-oxadiazole derivatives, compounds displayed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against multiple cancer cell lines such as SNB-19 and OVCAR-8 . This suggests that this compound may have similar efficacy.

Antimicrobial Properties

The antimicrobial potential of compounds similar to this compound has been explored extensively.

  • Activity Against Bacteria : Research indicates that isothiazole derivatives exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance, synthesized compounds demonstrated better activity against Bacillus species compared to others .
  • Mechanisms : The presence of the isothiazole ring enhances lipophilicity, facilitating the transportation of the compound across cell membranes to reach target sites effectively . This structural characteristic is crucial for its antimicrobial action.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that allow for the modification of functional groups to enhance biological activity.

Synthesis Methodologies

  • Reagents and Conditions : The synthesis typically involves the reaction of starting materials such as acetophenones with hydrazides followed by cyclization to form oxadiazole derivatives. The conditions are optimized for yield and purity .
StepReaction TypeKey ReagentsOutcome
1CondensationAcetophenone + HydrazideFormation of Schiff base
2CyclizationAcid catalystFormation of oxadiazole derivative
3FunctionalizationVarious acylating agentsSynthesis of target compound

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Several compounds share the benzo[d]isothiazol-3(2H)-one core but differ in substituents and biological activities:

Compound Name Substituents Key Features Biological Activities
Target Compound 3-Acetylphenyl, propanamide Enhanced electronic effects from acetyl group Not explicitly reported in evidence; inferred anti-inflammatory/anticancer potential based on analogues
Compound 11 () 3-Bromophenyl, acetamide Bromine increases lipophilicity Tested for HCV NS3 helicase inhibition
Compound 3f () Isopropyl ester Hydrolyzable ester group Highest cytotoxic activity (IC₅₀: 4.2 µM) against hepatic cancer cells
Compound 14 () Phenyl, isothiazol-3-one Planar isothiazolinone ring Structural similarity; no bioactivity data
N-(3-methoxyphenyl)propanamide () 3-Methoxyphenyl Methoxy improves solubility Purchased for kinase inhibition studies
N-(4-hydroxyphenyl)acetamide () 4-Hydroxyphenyl Hydroxyl enhances hydrogen bonding Evaluated for protein-binding affinity

Molecular and Electronic Properties

  • Target Compound : The acetyl group on the phenyl ring may enhance π-π stacking and metabolic stability compared to halogenated or alkoxy analogues.
  • HOMO-LUMO Gaps : Esters (e.g., 3f ) exhibit lower energy gaps (7.57 eV) than nitriles (9.12 eV), correlating with reactivity and bioactivity .

Key Research Findings

Substituent Effects :

  • Electron-withdrawing groups (e.g., acetyl, bromo) improve binding to enzymes like COX-1 and HCV helicase .
  • Hydrophobic substituents (e.g., isopropyl) enhance cytotoxicity, likely via membrane permeability .

Structural Insights :

  • The benzoisothiazol-3(2H)-one ring is planar across analogues, with S—N bond lengths (~1.65 Å) conserved .
  • Propanamide/acetamide backbones allow modular substitution for tuning activity .

Contradictions and Limitations: While Compound 3f excels in cytotoxicity, its anti-inflammatory activity is moderate, highlighting a trade-off between targets . hepatic cell lines) .

Biological Activity

N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an acetylphenyl group and a benzo[d]isothiazole moiety. The presence of the 1,1-dioxide functional group is significant for its biological interactions.

Molecular Formula : C₁₁H₉N₃O₄S
Molecular Weight : 263.27 g/mol

Biological Activity Overview

Research has indicated various biological activities associated with this compound, including:

  • Antioxidant Activity : The compound may enhance cellular defense mechanisms against oxidative stress by modulating pathways such as the Nrf2-Keap1 signaling pathway, which is crucial for antioxidant response regulation .
  • Anti-inflammatory Properties : Studies suggest that derivatives of isothiazole can exhibit anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties, which could be explored further for therapeutic applications against bacterial infections.

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Protein–Protein Interactions (PPIs) : The compound has been studied for its ability to inhibit interactions between critical proteins involved in oxidative stress response, particularly the interaction between Keap1 and Nrf2. This inhibition can lead to increased expression of antioxidant genes .
  • Modulation of Enzyme Activity : The compound may influence various enzymes involved in metabolic processes, although specific targets require further elucidation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

  • Oxidative Stress Modulation : Research has shown that compounds similar to this compound can significantly reduce markers of oxidative stress in cellular models. For instance, a study demonstrated that certain derivatives could upregulate Nrf2 target genes leading to enhanced cellular protection against oxidative damage .
  • Anti-inflammatory Effects : In vivo studies have reported that compounds with similar structures exhibit notable anti-inflammatory effects in animal models. These studies typically measure cytokine levels and other inflammatory markers to assess the efficacy of treatment .
  • Antimicrobial Studies : Initial screening of related isothiazole derivatives has shown promising results against various bacterial strains. These findings suggest that structural modifications can enhance antimicrobial potency, warranting further investigation into the specific activity of this compound .

Data Table: Summary of Biological Activities

Activity Type Description References
AntioxidantModulates Nrf2-Keap1 pathway; increases antioxidant gene expression
Anti-inflammatoryReduces inflammatory markers in animal models
AntimicrobialExhibits activity against bacterial strains

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer: Optimization involves controlling reaction parameters such as temperature (60–80°C), solvent polarity (e.g., dimethylformamide or dichloromethane), and stoichiometric ratios of intermediates like 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide and substituted anilines. Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess intermediate conversions. Purification via recrystallization or column chromatography is critical to isolate the final product with ≥95% purity .

Q. What analytical techniques are most reliable for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify proton environments and carbon frameworks, with characteristic peaks for the acetylphenyl (δ 2.5–2.7 ppm) and isothiazolone (δ 7.2–7.8 ppm) groups.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 387.08).
  • Infrared (IR) Spectroscopy: Key stretches include C=O (1690–1720 cm1^{-1}) and S=O (1150–1250 cm1^{-1}) .

Q. What initial biological screening protocols are recommended?

Methodological Answer:

  • Antimicrobial: Broth microdilution assays against Staphylococcus aureus and Escherichia coli (MIC values).
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50}.
  • Anti-inflammatory: COX-2 inhibition assays using ELISA kits. Parallel controls (e.g., celecoxib) validate activity .

Q. How can reaction purity be monitored during synthesis?

Methodological Answer:

  • TLC: Use silica plates with UV visualization; track retention factor (Rf_f) changes.
  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) at 254 nm. Purity thresholds are set at ≥98% for pharmacological studies .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Methodological Answer: Comparative structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -Cl, -CF3_3) on the phenyl ring enhance antimicrobial activity by 2–4× (see Table 1 below).
  • Methoxy substitutions improve solubility but reduce COX-2 inhibition.
  • Isothiazolone ring oxidation (e.g., sulfone to sulfoxide) alters target binding kinetics .

Q. Table 1: Activity of Structural Analogs

SubstituentAntimicrobial MIC (µg/mL)COX-2 IC50_{50} (nM)
-H (Parent compound)32 (S. aureus)450
-Cl16 (S. aureus)520
-CF3_38 (S. aureus)620

Q. What computational methods predict bioactivity and binding mechanisms?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., bacterial DNA gyrase or COX-2). The isothiazolone ring shows π-π stacking with Tyr-355 in COX-2.
  • Density Functional Theory (DFT): Gaussian 09 calculations reveal electron-deficient regions (LUMO) at the acetylphenyl group, guiding electrophilic reactivity .

Q. How can contradictory biological data across studies be resolved?

Methodological Answer:

  • Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration).
  • Structural Confirmation: Re-analyze disputed compounds via X-ray crystallography (e.g., C15H12N2O5S, PDB ID 0MN) to rule out isomerism or impurities.
  • Meta-Analysis: Compare data with structurally validated analogs (e.g., ZINC3315035 or STK132271) to identify trends .

Q. What mechanistic insights explain its bioactivity?

Methodological Answer:

  • Anticancer Mechanism: Flow cytometry shows G1/S cell cycle arrest in MCF-7 cells via p21 upregulation.
  • Antimicrobial Action: Time-kill assays indicate membrane disruption in S. aureus via lipid bilayer interaction (confirmed by SYTOX Green uptake).
  • Enzyme Inhibition: Surface plasmon resonance (SPR) reveals nM-level binding to COX-2 (Kd_d = 220 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.